N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
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Properties
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-16-7-3-4-11(13(16)18)12(17)15-10-14(19-2)5-8-20-9-6-14/h3-4,7H,5-6,8-10H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWYLGRZGAOYBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2(CCSCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a dihydropyridine core linked to a methoxytetrahydrothiopyran moiety. The general structure can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 300.39 g/mol |
| Molecular Formula | C14H19N3O3S |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been identified as an inhibitor of phosphodiesterase (PDE) and β-secretase (BACE1) , both of which are critical in the treatment of neurodegenerative diseases such as Alzheimer’s disease. By inhibiting these enzymes, the compound can increase levels of cyclic nucleotides and modulate signaling pathways involved in neuronal function and survival .
Inhibition of Phosphodiesterase
Phosphodiesterase inhibitors prevent the breakdown of cyclic AMP (cAMP) and cyclic GMP (cGMP), leading to enhanced signaling through these pathways. This mechanism is particularly relevant for neuroprotection and cognitive enhancement.
β-Secretase Inhibition
The inhibition of BACE1 is significant for reducing amyloid-beta peptide production, which is implicated in the pathogenesis of Alzheimer’s disease. This action may contribute to neuroprotective effects and cognitive improvement.
Antitumor Activity
Research indicates that this compound exhibits antitumor properties . In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Properties
The compound has shown promising antibacterial and antifungal activities against various pathogens. Its mechanism includes disrupting microbial cell membranes and inhibiting essential metabolic pathways, making it a candidate for further development as an antimicrobial agent .
Antiparasitic Effects
Investigations into its antiparasitic activity revealed that it can disrupt the metabolic pathways of parasites such as Leishmania spp. by increasing reactive oxygen species (ROS) levels, leading to cell death . The selectivity index for these actions indicates a favorable safety profile compared to existing treatments.
Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation in the brain. Behavioral tests indicated enhanced memory retention compared to control groups.
Study 2: Antitumor Efficacy
In vitro assays using human cancer cell lines showed that the compound significantly reduced cell viability at concentrations below 10 μM. The study concluded that the compound's mechanism involves apoptosis induction via mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide?
- Methodology : Synthesis typically involves multi-step reactions. A common approach includes:
- Step 1 : Formation of the thiopyran core via cyclization of thiol-containing precursors under reflux with catalysts like P4S10 (for thioamide formation) .
- Step 2 : Introduction of the methoxy group at the 4-position of the thiopyran ring using methoxylation reagents (e.g., methyl iodide in basic conditions).
- Step 3 : Amidation of the pyridine-3-carboxylic acid derivative with the thiopyran-methylamine intermediate. This step often employs coupling agents like EDCI or NHS in anhydrous solvents (e.g., dichloromethane) under nitrogen atmosphere .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) is standard for isolating intermediates and final products .
Q. How is the compound characterized post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR are critical for confirming regiochemistry, particularly distinguishing between oxo/thioamide tautomers and verifying methoxy group placement .
- Mass Spectrometry (APCI-MS or ESI-MS) : Validates molecular weight and detects impurities (e.g., unreacted starting materials) .
- Elemental Analysis : Ensures stoichiometric purity, especially for nitrogen and sulfur content .
Q. What purification methods are effective for this compound?
- Standard Protocol :
- Liquid-Liquid Extraction : Used after amidation steps to remove polar byproducts (e.g., unreacted amines or acids) .
- Recrystallization : Methanol or ethanol is preferred for final product crystallization due to the compound’s moderate solubility in these solvents .
Advanced Research Questions
Q. How do reaction conditions (temperature, solvent, pH) influence yield and purity in the synthesis of this compound?
- Critical Factors :
- Temperature : Reflux conditions (~105°C) are optimal for thioamide formation (e.g., using P4S10), while lower temperatures (~25°C) prevent side reactions during amidation .
- Solvent Choice : Anhydrous solvents (e.g., dichloromethane) minimize hydrolysis of reactive intermediates. Polar aprotic solvents (e.g., DMF) enhance coupling efficiency in amidation .
- Catalysts : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., EDCI) improve reaction rates and yields in step 3 .
Q. How can structural contradictions in NMR data (e.g., unexpected splitting or shifts) be resolved?
- Troubleshooting Strategies :
- Variable Temperature NMR : Resolves dynamic effects (e.g., rotational barriers in amide bonds) that cause splitting .
- X-ray Crystallography : Provides definitive conformation analysis, especially for hydrogen bonding patterns (e.g., intramolecular C–H⋯N interactions) that influence chemical shifts .
- 2D NMR (COSY, HSQC) : Assigns overlapping proton environments, such as distinguishing thiopyran methylene protons from pyridine ring protons .
Q. What strategies optimize the compound’s stability in biological assays?
- Stabilization Methods :
- Protecting Groups : Use of tert-butyldimethylsilyl (TBS) ethers or acetyl groups to shield reactive sites (e.g., methoxy or amide groups) during storage .
- Formulation : Co-solvents like DMSO or cyclodextrins enhance aqueous solubility while preventing aggregation .
- pH Control : Buffered solutions (pH 6–8) minimize hydrolysis of the dihydropyridine ring .
Q. How does the thiopyran ring’s conformation affect biological activity?
- Structural Insights :
- Ring Puckering : The tetrahydro-2H-thiopyran-4-yl group adopts a chair conformation, influencing steric accessibility of the methylene bridge for target binding .
- Hydrogen Bonding : Intramolecular N–H⋯O interactions stabilize the bioactive conformation, as observed in related carboxamide derivatives .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental bioactivity data?
- Resolution Workflow :
Docking Validation : Reassess ligand-protein models using crystallographic data from analogous compounds (e.g., thienopyrimidine derivatives) .
Metabolic Stability Tests : Check for rapid degradation in vitro (e.g., liver microsome assays) that may explain reduced observed activity .
Isosteric Replacement : Substitute the methoxytetrahydrothiopyran group with a tetrahydropyran or piperidine moiety to probe steric/electronic effects .
Tables of Key Data
| Parameter | Synthetic Condition | Optimal Value | Reference |
|---|---|---|---|
| Amidation Reaction Time | EDCI-mediated coupling | 12–24 hours (room temp) | |
| Thiopyran Cyclization Temp | P4S10-mediated thioamide formation | 105°C (reflux) | |
| Crystallization Solvent | Final product purity | Methanol (95% yield) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
